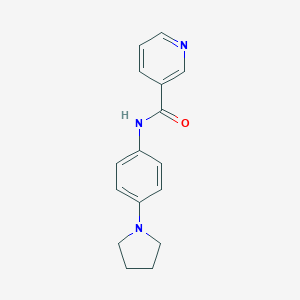![molecular formula C15H13N3OS B368954 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL](/img/structure/B368954.png)
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL is a complex heterocyclic compound that features a unique fusion of thiazole, triazole, and naphthol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with α-bromo ketones, followed by condensation with naphthol derivatives under controlled conditions . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid to facilitate the cyclization and condensation processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized naphthoquinone derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Uniqueness
3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL is unique due to its specific combination of thiazole, triazole, and naphthol moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H13N3OS |
|---|---|
Molekulargewicht |
283.4g/mol |
IUPAC-Name |
3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H13N3OS/c1-9-8-18-14(16-17-15(18)20-9)12-6-10-4-2-3-5-11(10)7-13(12)19/h2-7,9,19H,8H2,1H3 |
InChI-Schlüssel |
QTSVSHZDVQRJCV-UHFFFAOYSA-N |
SMILES |
CC1CN2C(=NN=C2S1)C3=CC4=CC=CC=C4C=C3O |
Kanonische SMILES |
CC1CN2C(=NN=C2S1)C3=CC4=CC=CC=C4C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B368882.png)
![N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B368888.png)
![6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B368894.png)




![4-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B368943.png)

![(4-{(Z)-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B368951.png)
![2-{4-allyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B368953.png)
![6-(3,4-Dimethylphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368961.png)
![4-[3-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B368966.png)
![6-(2-Furyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B368968.png)
